
N-(1-methoxybutan-2-yl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-methoxybutan-2-yl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide, commonly known as MPHP-2201, is a synthetic cannabinoid that has gained attention in the research community due to its potential therapeutic applications. This compound belongs to the pyrrolidine class of synthetic cannabinoids and is structurally similar to other compounds in this class, such as THJ-018 and THJ-2201.
Mechanism of Action
MPHP-2201 acts as a full agonist at the cannabinoid receptors CB1 and CB2. This means that it binds to these receptors and activates them, resulting in a range of physiological effects.
Biochemical and Physiological Effects
The activation of CB1 and CB2 receptors by MPHP-2201 results in a range of physiological effects, including analgesia, sedation, and changes in appetite and mood. MPHP-2201 has also been shown to have anti-inflammatory properties and may have potential as a treatment for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of MPHP-2201 is that it is relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation is that its effects on the body are not well understood, which makes it difficult to predict its potential therapeutic applications.
Future Directions
There are several potential future directions for research on MPHP-2201. One area of interest is its potential as a treatment for inflammatory diseases. Another area of interest is its potential as an analgesic for chronic pain. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
Synthesis Methods
The synthesis of MPHP-2201 involves the reaction of 2-phenylacetyl chloride with pyrrolidine-2-carboxamide in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 1-methoxybutan-2-amine to yield MPHP-2201.
Scientific Research Applications
MPHP-2201 has been the subject of several studies that have investigated its potential therapeutic applications. One study found that this compound has anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Another study found that MPHP-2201 has analgesic properties, which could make it useful in the treatment of chronic pain.
properties
IUPAC Name |
N-(1-methoxybutan-2-yl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-3-15(13-23-2)19-18(22)16-10-7-11-20(16)17(21)12-14-8-5-4-6-9-14/h4-6,8-9,15-16H,3,7,10-13H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSARAAJIMUWTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC)NC(=O)C1CCCN1C(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Furan-2-yl)-2-pyrrolidin-1-ylethyl]-3-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B7564609.png)

![2-methyl-N-[3-methyl-4-(tetrazol-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7564623.png)
![N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide](/img/structure/B7564629.png)
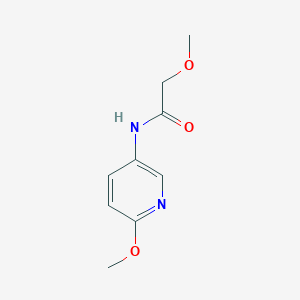
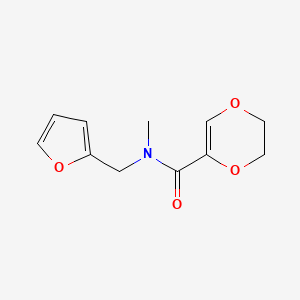
![5-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B7564645.png)
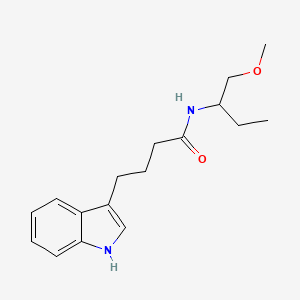
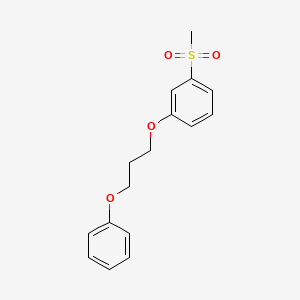
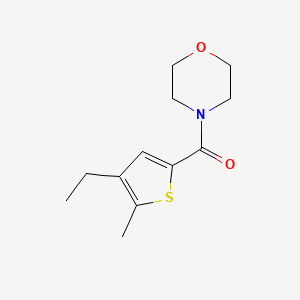
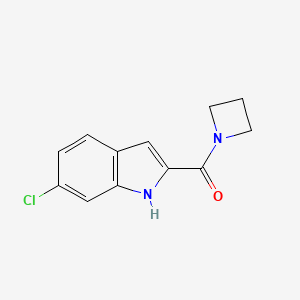
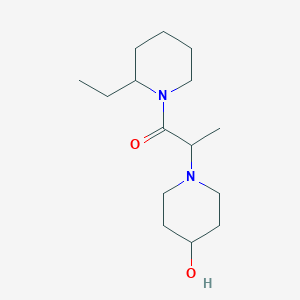
![4-[(2,5-dioxopyrrolidin-1-yl)methyl]-N,N-dimethylbenzamide](/img/structure/B7564698.png)
![4-[[2-(4-cyanopyridin-2-yl)sulfanylacetyl]amino]-N,N-dimethylbenzamide](/img/structure/B7564700.png)